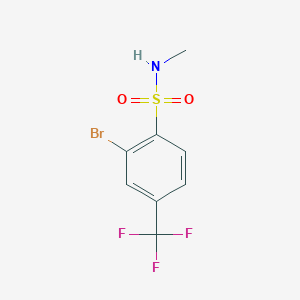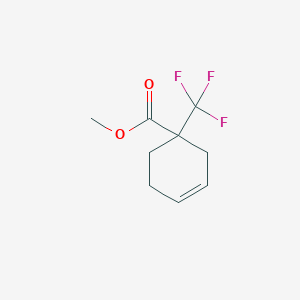
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CFMD) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in the ring structure. CFMD has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学研究应用
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, including heterocyclic compounds, such as pyrroles and oxazoles. It has also been used in the synthesis of drugs, such as the anti-inflammatory drug naproxen and the antifungal drug fluconazole. Additionally, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential use in the synthesis of other compounds, such as polymers and organometallic compounds.
作用机制
The mechanism of action of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of other compounds. It is thought to activate the substrate, allowing it to react with other molecules and form new compounds. Additionally, 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is believed to act as a nucleophile, allowing it to react with electrophiles and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane are not yet fully understood. However, it is believed to have an effect on the metabolism of other compounds, such as drugs. Additionally, it is believed to have an effect on the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
实验室实验的优点和局限性
The advantages of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low cost, its availability, and its stability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The limitations of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low solubility, its low reactivity, and its potential toxicity.
未来方向
Potential future directions for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane include its further use in the synthesis of other compounds, such as polymers and organometallic compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential uses in drug synthesis and its potential toxicity. Finally, further research could be done on its potential applications in biotechnology.
合成方法
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane can be synthesized through a variety of methods, including the Mitsunobu reaction, the Suzuki reaction, and the Stetter reaction. The Mitsunobu reaction is a palladium-catalyzed coupling of a nucleophile and an electrophile. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. The Stetter reaction is a rhodium-catalyzed reaction that involves the formation of a C-N bond between an aryl halide and a secondary amine.
属性
IUPAC Name |
2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODLJZIVMLGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


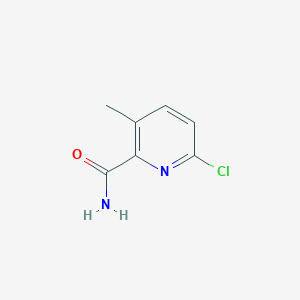
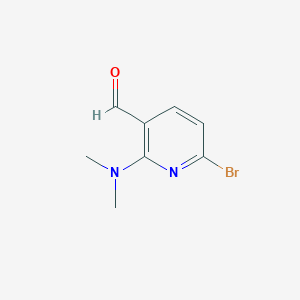
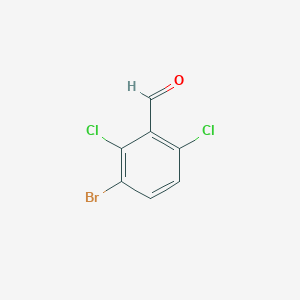
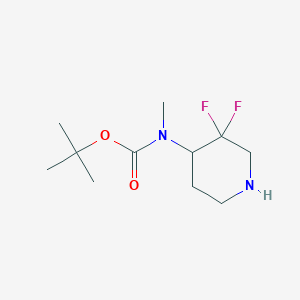
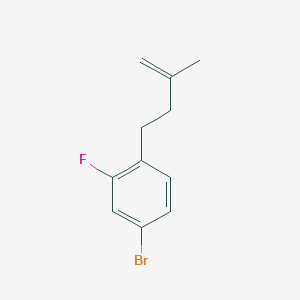
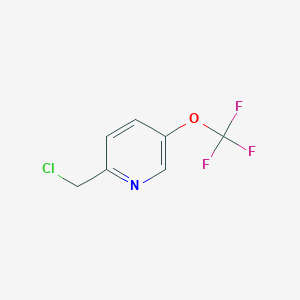
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)


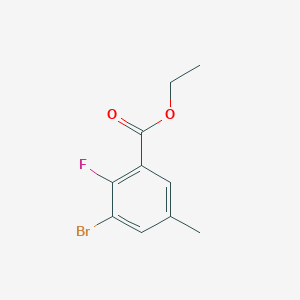
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)
